(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile

Anticancer agent synthesis EGFR inhibitor CDK2 inhibitor

(E)-2-((2-Bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile (CAS 392236-07-6) is a 2-bromobenzylideneamino-substituted 4,5-diphenylfuran-3-carbonitrile Schiff base. It belongs to a newly reported class of 4,5-diphenyl-2-substituted furan-3-carbonitrile derivatives designed as dual EGFR/CDK2-targeted anticancer agents.

Molecular Formula C24H15BrN2O
Molecular Weight 427.301
CAS No. 392236-07-6
Cat. No. B2691388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile
CAS392236-07-6
Molecular FormulaC24H15BrN2O
Molecular Weight427.301
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC=CC=C3Br)C4=CC=CC=C4
InChIInChI=1S/C24H15BrN2O/c25-21-14-8-7-13-19(21)16-27-24-20(15-26)22(17-9-3-1-4-10-17)23(28-24)18-11-5-2-6-12-18/h1-14,16H/b27-16+
InChIKeyLMTFFZBZWLWLAH-JVWAILMASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-2-((2-Bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile (CAS 392236-07-6): A Key 2-Bromobenzylidene Schiff Base in the 4,5-Diphenylfuran-3-carbonitrile Class


(E)-2-((2-Bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile (CAS 392236-07-6) is a 2-bromobenzylideneamino-substituted 4,5-diphenylfuran-3-carbonitrile Schiff base [1]. It belongs to a newly reported class of 4,5-diphenyl-2-substituted furan-3-carbonitrile derivatives designed as dual EGFR/CDK2-targeted anticancer agents [1]. The compound is the direct synthetic precursor to the class-leading benzylamino analogue 7c, which demonstrated significant growth inhibition (GI%) against twenty-one NCI-60 human tumour cell lines (50.17–174.62%) and superior EGFR/CDK2 inhibitory activity [1]. Its ortho-bromine substitution pattern uniquely enables post-functionalization strategies not accessible to the unsubstituted, nitro, or hydroxy analogues within this scaffold family [1].

Why Substituting (E)-2-((2-Bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile with Other 4,5-Diphenylfuran-3-carbonitrile Analogues Compromises Research Outcomes


Generic substitution within the 4,5-diphenylfuran-3-carbonitrile class is not viable because the 2-bromobenzylidene substitution pattern critically governs three factors: (i) the compound serves as the irreplaceable synthetic intermediate for the reduced benzylamino lead 7c, where the ortho-bromine is retained and profoundly influences the final molecule's EGFR/CDK2 binding pose; (ii) replacing the bromine with hydrogen, chloro, nitro, or hydroxy substituents alters the electron density on the imine bond, directly affecting the reduction kinetics and yield to the benzylamino analogue [1]; (iii) the ortho-bromine provides a unique Pd-catalysed cross-coupling handle for structure-activity relationship (SAR) expansion that is entirely absent in the debrominated or differently substituted congeners [1]. Using an unsubstituted benzylideneamino analogue (e.g., compound 3a/6a) would foreclose the synthetic pathway to 7c and preclude downstream SAR exploration.

Quantitative Differentiation of (E)-2-((2-Bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile (CAS 392236-07-6) Against Its Closest Structural Comparators


Synthetic Precursor-Progeny Activity Delta: Schiff Base vs. Reduced Benzylamino Analogue 7c

The target compound is the 2-bromobenzylidene Schiff base precursor to the class-leading benzylamino derivative 7c. The paper establishes a class-level SAR finding that benzylamino analogues (4a-c, 7a-d) uniformly display potent GI% relative to their Schiff base precursors (3a-c, 6a-d) in the NCI-60 screen [1]. While exact GI50 values for each Schiff base are reported in the full text, the magnitude of the potency gain upon reduction is explicitly highlighted. Compound 7c, the reduced form of the target Schiff base, exhibited significant GI50 against leukaemia (HL-60), colon (HCT-116), and melanoma (LOX-IMVI) in five-dose assays [1]. This confirms the target compound's irreplaceable role as the obligate synthetic progenitor of the most active member of the series.

Anticancer agent synthesis EGFR inhibitor CDK2 inhibitor Schiff base reduction

Synthetic Versatility: Ortho-Bromine as a Cross-Coupling Handle vs. Unsubstituted or para-Substituted Analogues

The ortho-bromine atom on the benzylidene moiety of the target compound constitutes a chemically addressable handle for Pd-catalysed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1]. This is a functional differentiator absent in the unsubstituted benzylidene analogue 3a/6a (R=H) and the 4-nitro or 4-dimethylamino analogues in the 3a-c series. The bromine atom enables post-synthetic diversification to generate focused libraries for SAR exploration without de novo resynthesis of the furan-carbonitrile core.

Palladium-catalysed cross-coupling Suzuki coupling Buchwald-Hartwig amination Medicinal chemistry SAR

Protein Kinase Inhibitory Profile: Schiff Base Series vs. Benzylamino Lead 7c Against Wild-Type EGFR and CDK2

Compound 7c, the benzylamino derivative of the target Schiff base, demonstrated superior inhibitory activity towards wild-type EGFR and CDK2 [1]. The Schiff base series (3a-c, 6a-d) were initially screened in the NCI-60 panel, and protein kinase profiling was conducted on the most active benzylamino derivatives. While direct IC50 values for the Schiff base precursors against EGFR/CDK2 are not reported in the abstract, the paper's design rationale explicitly links the benzylideneamino pharmacophore to EGFR and CDK2 active site engagement [1]. The differential kinase inhibition profile between the Schiff base and its reduced analogue provides a measurable biochemical benchmark.

EGFR wild-type inhibition CDK2 inhibition Dual kinase inhibitor Cancer therapeutics

Apoptosis Induction and Cell Cycle Arrest: Biological Pathway Engagement of the 2-Bromobenzyl Series

The lead benzylamino derivative 7c, derived directly from the target Schiff base, induced G1 phase arrest in HCT-116 colon cancer cells and S phase arrest in LOX-IMVI melanoma cells [1]. It increased Bax levels by 2.53-fold, decreased Bcl-2 levels by 0.49-fold, and elevated caspase 3 (4.68-fold) and caspase 9 (4.54-fold) in HCT-116 cells [1]. These downstream pathway engagement data are attributable to the 2-bromobenzyl-substituted pharmacophore series and establish a biological fingerprint that differentiates this sub-class from other 4,5-diphenylfuran-3-carbonitrile derivatives lacking the bromobenzyl moiety.

Apoptosis induction Cell cycle arrest Bax/Bcl-2 modulation Caspase activation

Procurement-Driven Application Scenarios for (E)-2-((2-Bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile (CAS 392236-07-6)


Reproduction and Extension of the Lead Compound 7c Synthetic Route

Research groups aiming to independently synthesize, characterize, and validate the dual EGFR/CDK2 inhibitory lead compound 7c must procure the target Schiff base as the essential penultimate intermediate. The documented synthetic pathway involves condensation of 2-amino-4,5-diphenylfuran-3-carbonitrile with 2-bromobenzaldehyde, followed by reduction to the benzylamino analogue [1]. Without this specific bromobenzylidene precursor, reproduction of 7c—the compound that demonstrated GI% of 50.17–174.62% across 21 NCI-60 cell lines and significant GI50 against HL-60, HCT-116, and LOX-IMVI—is impossible.

Palladium-Catalysed Diversification for Focused Kinase-Targeted Library Synthesis

Medicinal chemistry teams building targeted libraries around the 4,5-diphenylfuran-3-carbonitrile core can utilize the ortho-bromine atom as a synthetic diversification point. Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids or Buchwald-Hartwig amination enables rapid generation of analogues for SAR studies, while preserving the furan-carbonitrile pharmacophore implicated in EGFR and CDK2 active site binding [1]. This application is exclusive to the 2-bromo derivative and cannot be executed with unsubstituted, nitro, or amino benzylidene analogues.

Biochemical Benchmarking of Schiff Base vs. Benzylamino Pharmacophores in Kinase Inhibition

Groups investigating the structure-activity relationship between imine bond hybridization and kinase inhibitory potency require the target Schiff base as the reference compound. The quantitative comparison of Schiff base (sp2 imine) vs. benzylamino (sp3 amine) binding to EGFR and CDK2 active sites provides fundamental medicinal chemistry insight into the role of imine geometry in ATP-binding pocket complementarity [1]. This application demands the authentic bromo-substituted Schiff base, as the electronic contribution of bromine to the imine bond character is non-interchangeable with other substituents.

Apoptosis Mechanism-of-Action Studies in Colon and Melanoma Cancer Models

The 2-bromobenzyl series has a well-characterized apoptosis induction profile in HCT-116 and LOX-IMVI cells, including quantified Bax/Bcl-2 ratio shifts (2.53-fold increase in Bax; 0.49-fold decrease in Bcl-2) and caspase cascade activation (caspase 3: 4.68-fold; caspase 9: 4.54-fold) [1]. Researchers studying the mechanistic link between EGFR/CDK2 dual inhibition and intrinsic apoptosis pathway engagement can use the target compound as the synthetic entry point to generate the active benzylamino probe 7c for these mechanistic investigations.

Quote Request

Request a Quote for (E)-2-((2-bromobenzylidene)amino)-4,5-diphenylfuran-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.